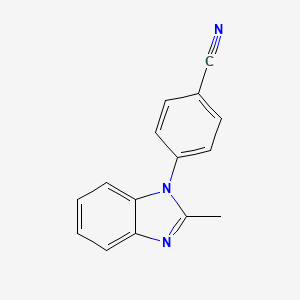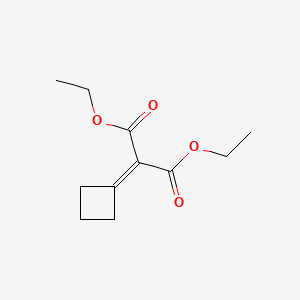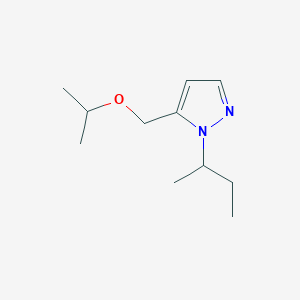
1-sec-butyl-5-(isopropoxymethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-sec-butyl-5-(isopropoxymethyl)-1H-pyrazole, commonly referred to as BIP, is a pyrazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. BIP is a versatile compound that can be synthesized using various methods and has been extensively studied for its mechanism of action and biochemical and physiological effects.
Aplicaciones Científicas De Investigación
BIP has been extensively studied for its potential applications in various fields. In the field of medicine, BIP has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. BIP has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
In the field of agriculture, BIP has been studied for its potential use as a pesticide. BIP has been shown to have insecticidal properties and has been studied for its potential use in the control of pests such as mosquitoes and aphids.
Mecanismo De Acción
The mechanism of action of BIP is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. BIP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting the activity of COX-2, BIP may help to reduce inflammation in the body.
Biochemical and Physiological Effects:
BIP has been shown to have a number of biochemical and physiological effects. In animal studies, BIP has been shown to reduce inflammation and pain. BIP has also been shown to inhibit the growth of cancer cells in vitro. In addition, BIP has been shown to have insecticidal properties and has been effective in controlling pests in agricultural settings.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BIP has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using a variety of methods. BIP is also relatively inexpensive and can be obtained in large quantities. However, one limitation of BIP is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on BIP. One area of research is the development of new synthesis methods that can produce BIP in a more efficient and cost-effective manner. Another area of research is the study of BIP's mechanism of action, which could help to identify new therapeutic targets for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to determine the safety and efficacy of BIP in humans, as most of the studies to date have been conducted in animal models.
Métodos De Síntesis
The synthesis of BIP can be achieved using various methods. One of the most common methods involves the reaction of 1-bromo-2-methylpropane with isopropyl alcohol in the presence of sodium hydride to form 1-isopropoxymethyl-2-methylpropane. The resulting compound is then reacted with hydrazine hydrate to form BIP.
Propiedades
IUPAC Name |
1-butan-2-yl-5-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-5-10(4)13-11(6-7-12-13)8-14-9(2)3/h6-7,9-10H,5,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJVVIVQKHIFMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=CC=N1)COC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

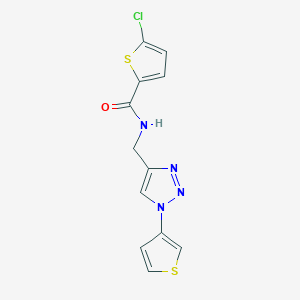
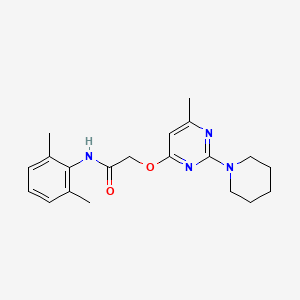
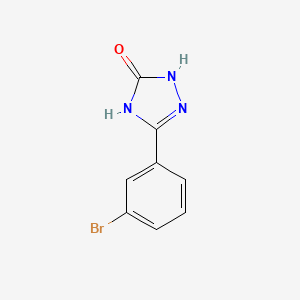
![6-But-3-ynyl-6-azaspiro[3.5]nonane](/img/structure/B2801554.png)
![Methyl 2-(6-aminoimidazo[1,5-a]pyridin-3-yl)acetate;dihydrochloride](/img/structure/B2801555.png)
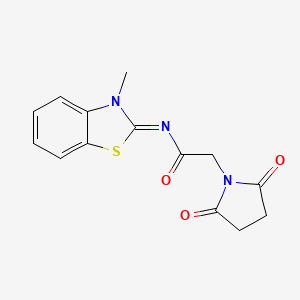

![1-(Chloromethyl)-3-(3-methoxypropyl)bicyclo[1.1.1]pentane](/img/structure/B2801558.png)
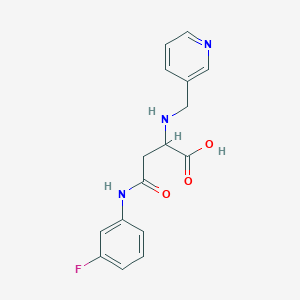
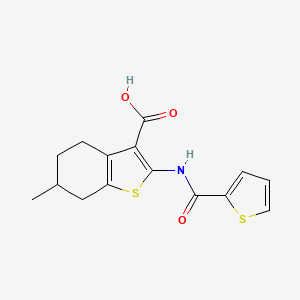
![1-(4-Fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2801564.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2801565.png)
